
1,2-Propanediamine, N1,2-dimethyl-N1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- is an organic compound with a unique structure that includes both amine and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- typically involves the reaction of 1,2-diaminopropane with dimethylamine and phenyl groups under controlled conditions. The reaction is carried out in the presence of a catalyst, often using a fixed-bed reactor. The reaction temperature ranges from 10°C to 120°C, and the molar ratio of reactants is carefully controlled to achieve high selectivity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high efficiency and purity. The use of catalysts such as Raney-Nickel and the addition of base in alcohol solutions are common practices to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine groups can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds and acids are often used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives .
Aplicaciones Científicas De Investigación
1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, resins, and as a curing agent for epoxy resins.
Mecanismo De Acción
The mechanism of action of 1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of enzymes or receptors. This interaction can lead to changes in biochemical pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Dimethyl-1,3-propanediamine
- 1,3-Bis(methylamino)propane
- N,N-Dimethyltrimethylenediamine
Uniqueness
1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- is unique due to the presence of both dimethyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are required .
Propiedades
Fórmula molecular |
C11H18N2 |
|---|---|
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
1-N,2-dimethyl-1-N-phenylpropane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-11(2,12)9-13(3)10-7-5-4-6-8-10/h4-8H,9,12H2,1-3H3 |
Clave InChI |
SLNMXDGLEJKHEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN(C)C1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


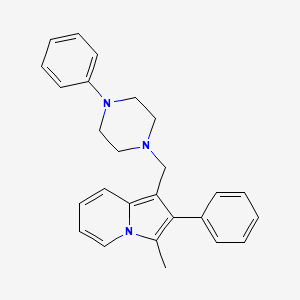
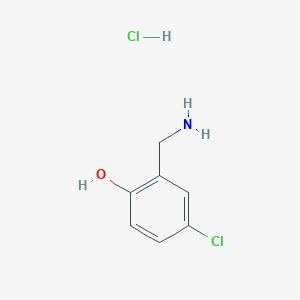
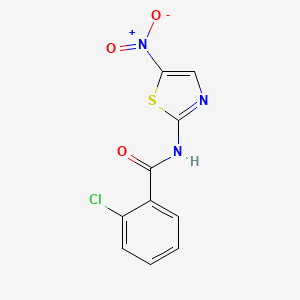
![5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid](/img/structure/B13931132.png)
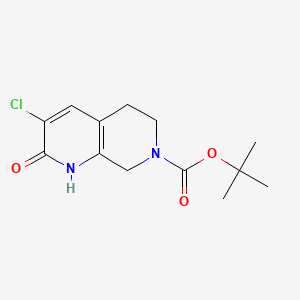

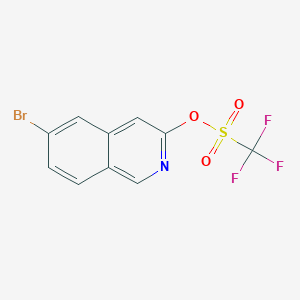

![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13931151.png)

![6-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13931176.png)
![[5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]acetic acid ethyl ester dihydrochloride](/img/structure/B13931187.png)
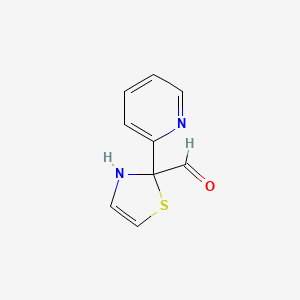
![4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile](/img/structure/B13931197.png)
